molecular formula C17H18ClF3N4O2S B215359 4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide

4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide

Cat. No. B215359
M. Wt: 434.9 g/mol
InChI Key: OGPAHBYNEJBWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton’s tyrosine kinase (BTK).

Scientific Research Applications

TAK-659 has potential applications in various fields of scientific research. It has been studied extensively for its role in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has shown promising results in preclinical studies as a potential treatment for chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also been studied for its potential use in the treatment of rheumatoid arthritis, lupus, and multiple sclerosis.

Mechanism of Action

TAK-659 selectively inhibits BTK, an enzyme that plays a crucial role in B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the proliferation and survival of malignant B-cells, leading to the induction of apoptosis. TAK-659 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of malignant B-cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for the specific targeting of B-cell signaling pathways. TAK-659 also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans are not yet fully understood. Additionally, TAK-659 may have off-target effects on other kinases, which could limit its specificity.

Future Directions

For the study of TAK-659 include the development of combination therapies and the study of its safety and efficacy in humans.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chloro-3-(trifluoromethyl)aniline with piperazine. This reaction yields 4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-aniline, which is then treated with methyl chloroformate to obtain 4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methylcarbamate. This intermediate is then reacted with 3-pyridinesulfonyl chloride to yield the final product, 4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide.

properties

Product Name

4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide

Molecular Formula

C17H18ClF3N4O2S

Molecular Weight

434.9 g/mol

IUPAC Name

4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperazin-1-yl]-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C17H18ClF3N4O2S/c1-22-28(26,27)16-11-23-5-4-15(16)25-8-6-24(7-9-25)12-2-3-14(18)13(10-12)17(19,20)21/h2-5,10-11,22H,6-9H2,1H3

InChI Key

OGPAHBYNEJBWTE-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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